molecular formula C19H23N3O4 B11292188 5-(4-butoxy-3-methoxyphenyl)-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

5-(4-butoxy-3-methoxyphenyl)-4-hydroxy-2-methyl-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one

Cat. No.: B11292188
M. Wt: 357.4 g/mol
InChI Key: HBCJPDRGGYLKGC-UHFFFAOYSA-N
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Description

5-(4-Butoxy-3-methoxyphenyl)-2-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione is a complex organic compound that belongs to the class of pyrido[2,3-d]pyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-butoxy-3-methoxyphenyl)-2-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and functional group modifications. Specific details on the reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Butoxy-3-methoxyphenyl)-2-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

5-(4-Butoxy-3-methoxyphenyl)-2-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-butoxy-3-methoxyphenyl)-2-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and result in various physiological effects. Detailed studies on the molecular targets and pathways involved are essential for understanding its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrido[2,3-d]pyrimidines with different substituents on the phenyl ring or pyrimidine core. Examples include:

  • 5-(4-Methoxyphenyl)-2-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione
  • 5-(4-Ethoxyphenyl)-2-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione

Uniqueness

The uniqueness of 5-(4-butoxy-3-methoxyphenyl)-2-methyl-3H,4H,5H,6H,7H,8H-pyrido[2,3-d]pyrimidine-4,7-dione lies in its specific substituents, which can influence its chemical reactivity, biological activity, and potential applications. Comparing its properties with similar compounds can provide insights into its distinct characteristics and advantages.

Properties

Molecular Formula

C19H23N3O4

Molecular Weight

357.4 g/mol

IUPAC Name

5-(4-butoxy-3-methoxyphenyl)-2-methyl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-4,7-dione

InChI

InChI=1S/C19H23N3O4/c1-4-5-8-26-14-7-6-12(9-15(14)25-3)13-10-16(23)22-18-17(13)19(24)21-11(2)20-18/h6-7,9,13H,4-5,8,10H2,1-3H3,(H2,20,21,22,23,24)

InChI Key

HBCJPDRGGYLKGC-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C2CC(=O)NC3=C2C(=O)NC(=N3)C)OC

Origin of Product

United States

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